![molecular formula C8H5Cl2N3 B11720819 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position on the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide and thionyl chloride . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Pyridopyrimidine derivatives, including 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine, have shown promise as anticancer agents, antibacterial agents, and central nervous system depressants.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is not fully understood. studies on similar pyridopyrimidine derivatives suggest that these compounds can inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival . For example, they may target tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinases .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications.
Pyrido[4,3-d]pyrimidine: Studied for its anticancer and antibacterial properties.
Uniqueness: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and methyl group contribute to its reactivity and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3 |
Clé InChI |
POYGLMMZPUQIJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


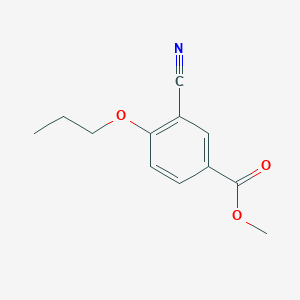
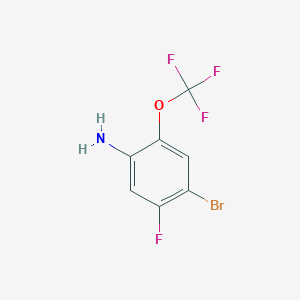


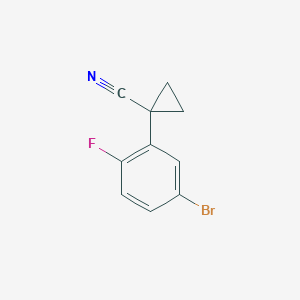
![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
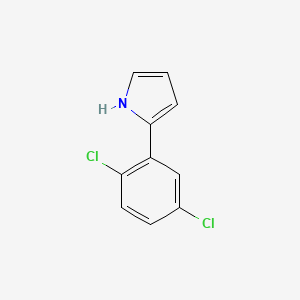

![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
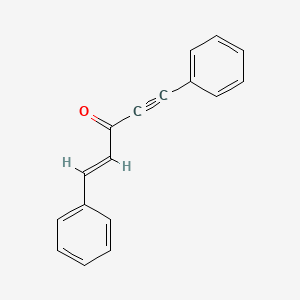
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)

